molecular formula C21H20N4O3 B5742645 methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5742645
M. Wt: 376.4 g/mol
InChI Key: VSVXZIXIHRXAJK-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A methyl ester at position 3.
  • An amino group at position 2.
  • A 2-(4-methoxyphenyl)ethyl substituent at position 1.

Pyrroloquinoxalines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to bioactive molecules, such as kinase inhibitors and receptor modulators . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-27-14-9-7-13(8-10-14)11-12-25-19(22)17(21(26)28-2)18-20(25)24-16-6-4-3-5-15(16)23-18/h3-10H,11-12,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXZIXIHRXAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrroloquinoxaline derivatives, emphasizing substituent effects, ester groups, and molecular properties.

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name (Reference) Substituent at Position 1 Ester Group Molecular Weight (g/mol) Key Features
Target Compound 2-(4-Methoxyphenyl)ethyl Methyl Not reported Flexible ethyl linker; electron-donating methoxy group
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl Methyl Not reported Electron-withdrawing ester substituent; rigid aromatic substitution
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl Ethyl Not reported Strong electron-withdrawing CF₃ group; enhanced lipophilicity
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Naphthyl Ethyl 382.423 Bulky, lipophilic naphthyl group; potential π-π stacking interactions
Heptyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxyphenyl Heptyl Not reported Long alkyl chain increases lipophilicity; ethoxy group enhances solubility
Butyl 2-amino-1-[(2-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (2-Methoxyphenyl)methyl Butyl Not reported Ortho-methoxy substitution; methyl linker reduces flexibility
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,3-Dimethylphenyl Ethyl Not reported Steric hindrance from methyl groups; altered binding pocket interactions

Key Comparative Insights:

Steric and Conformational Features :

  • The 2-naphthyl group in provides a bulky, planar structure conducive to π-π stacking but may limit access to sterically sensitive binding sites .
  • The 2-(4-methoxyphenyl)ethyl chain in the target compound offers conformational flexibility, enabling adaptive interactions with biological targets compared to rigid substituents .

Ester Group Influence :

  • Methyl esters (target compound and ) are more prone to hydrolysis than ethyl or heptyl esters, affecting metabolic stability .
  • Heptyl esters () significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Positional Effects :

  • Ortho-substituted analogs (e.g., ) exhibit steric hindrance that may disrupt binding, whereas para-substituted groups (e.g., target compound, ) optimize spatial orientation for target engagement .

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